(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Description
BenchChem offers high-quality (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-8-11-12(10-3-4-10)14-16-6-5-15(13(11)16)7-9-1-2-9/h5-6,9-10,17H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOOHCSRMNDHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a novel organic molecule characterized by its unique imidazo[1,2-b]pyrazole core, which is known for diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately . The structural features include:
- Cyclopropyl groups : These contribute to the compound's unique reactivity and biological properties.
- Imidazo[1,2-b]pyrazole core : This heterocyclic structure is associated with various pharmacological activities.
Synthesis
The synthesis of (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the imidazo[1,2-b]pyrazole core : Starting from cyclopropyl derivatives and appropriate pyrazole precursors.
- Introduction of cyclopropyl and cyclopropylmethyl groups : Utilizing various reagents and catalysts.
- Finalization through reduction or substitution reactions to yield the desired product .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Properties
Compounds containing the imidazole ring have shown antibacterial, antimycobacterial, and antifungal properties. For example:
- Antibacterial Activity : Effective against pathogens such as Staphylococcus aureus and Candida albicans.
- Antimycobacterial Activity : Potential efficacy against Mycobacterium tuberculosis.
Anticancer Activity
Studies suggest that (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol may inhibit specific pathways crucial for cancer cell proliferation and survival. Notably:
- It targets the PI3Kα pathway, which is significant in various cancers .
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways leading to therapeutic effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, a comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Structure | Exhibits anti-cancer properties |
| 3-Cyclopropyl-4-methylimidazole | Structure | Known for antimicrobial activity |
| 5-Cyclopropyl-2-methylimidazole | Structure | Potential anti-inflammatory agent |
These compounds highlight the unique combination of functional groups in (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol that may confer distinct biological activities .
Case Studies
Recent studies have evaluated the biological activity of related compounds in various contexts:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
